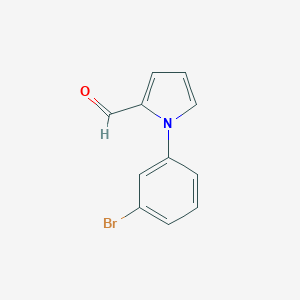
1-(3-bromophenyl)-1H-pyrrole-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-bromophenyl)-1H-pyrrole-2-carbaldehyde, also known as 3-bromophenyl-2-pyrrolecarboxaldehyde, is an organic compound with the molecular formula C9H7BrO. It is a colorless liquid with a characteristic odor. It is used in organic synthesis, particularly in the preparation of heterocyclic compounds. It is also used as an intermediate in the pharmaceutical industry.
Scientific Research Applications
Synthesis and Chemical Transformations
- New Synthesis Methods : Novel methods for synthesizing 3-fluoropyrroles, which are structurally related to 1-(3-bromophenyl)-1H-pyrrole-2-carbaldehyde, have been developed. These methods involve electrophilic alpha,alpha-difluorination and dehydrofluorination processes, offering an easy approach to various new 3-fluorinated pyrroles (Surmont et al., 2009).
Material Science and Luminescence Studies
- Supramolecular Chains and Magnetic Properties : The use of pyrrole carbaldehyde derivatives in the creation of high-nuclearity {Mn(III)25} barrel-like clusters exhibiting single-molecule magnetic behavior highlights the potential of these compounds in materials science (Giannopoulos et al., 2014).
- Highly Luminescent Polymers : The development of polymers containing pyrrolo[3,4-c]pyrrole-1,4-dione units, which are structurally related to this compound, demonstrates their utility in creating materials with strong fluorescence and distinct optical properties (Zhang & Tieke, 2008).
Photophysical and Crystallographic Studies
- Solvatochromic Studies : Investigations into the structure and photophysical properties of similar compounds in various solvents, like the study of 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, provide insights into their behavior in different environments (Singh et al., 2013).
Pharmaceutical and Biomedical Applications
- Antimicrobial and Cytotoxicity Studies : Schiff bases of chitosan derived from heteroaryl pyrazole derivatives, structurally related to this compound, have been synthesized and shown to possess antimicrobial activity against various bacteria and fungi, without exhibiting cytotoxic activity (Hamed et al., 2020).
Properties
IUPAC Name |
1-(3-bromophenyl)pyrrole-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO/c12-9-3-1-4-10(7-9)13-6-2-5-11(13)8-14/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCLBPUKQECPNHS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)N2C=CC=C2C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-Bicyclo[2.2.1]hept-2-ylethanamine](/img/structure/B112350.png)
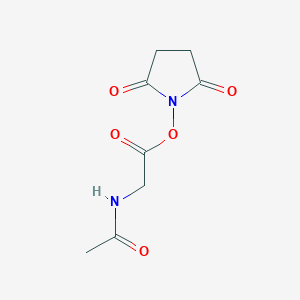
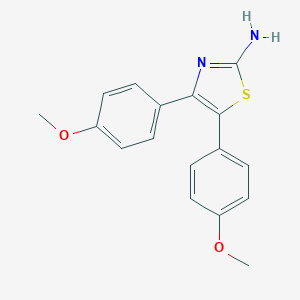
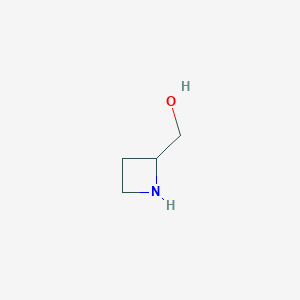
![(S)-2-(3-((tert-Butoxycarbonyl)amino)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetic acid](/img/structure/B112357.png)


![1'-Boc-1,2-dihydro-2-oxo-spiro[3H-indole-3,4'-piperidine]](/img/structure/B112361.png)

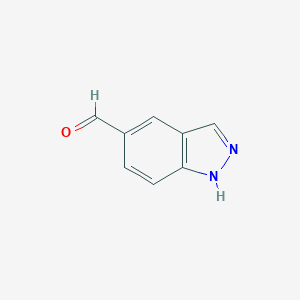
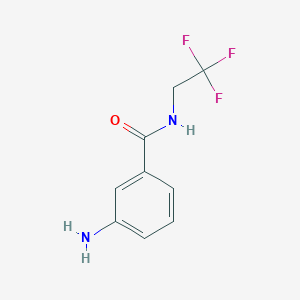
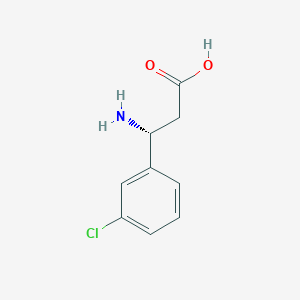

![5-Adamantan-1-yl-[1,3,4]thiadiazol-2-ylamine](/img/structure/B112380.png)
